Product packaging for 4-Methoxy-[2,2'-bipyridine]1-oxide(Cat. No.:)

4-Methoxy-[2,2'-bipyridine]1-oxide

Cat. No.: B13137795
M. Wt: 202.21 g/mol
InChI Key: RXPZDZCWNPJLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Bipyridine N-Oxide Chemistry

The chemistry of bipyridine N-oxides represents a significant subclass of pyridine-based ligands. The N-oxide group, formed by the oxidation of one of the nitrogen atoms in the pyridine (B92270) ring, has profound electronic consequences. It acts as a strong electron-withdrawing group through resonance, which can effectively lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. nih.gov This modification is crucial for developing n-type (electron-transporting) organic materials. nih.gov

The introduction of an N-oxide on a bipyridine scaffold creates a ligand that is a poorer σ-donor but a better π-acceptor compared to the parent bipyridine. The oxygen atom of the N-oxide group serves as a hard donor site, capable of coordinating to metal centers. wikipedia.org This dual-coordination potential (through the remaining pyridine nitrogen and the N-oxide oxygen) allows for the formation of unique coordination complexes with varied geometries and electronic structures.

In the specific case of 4-Methoxy-[2,2'-bipyridine]-1-oxide, the methoxy (B1213986) group (-OCH₃) at the 4-position of the N-oxidized ring introduces an additional layer of electronic tuning. The methoxy group is electron-donating, which partially counteracts the electron-withdrawing effect of the N-oxide. This modulation of the ligand's electronic properties is a key area of investigation, as it allows for the fine-tuning of the properties of the resulting metal complexes.

Overview of Academic Significance in Ligand Design and Synthesis

The academic significance of 4-Methoxy-[2,2'-bipyridine]-1-oxide lies primarily in its application as a specialized ligand in coordination chemistry and catalysis. The tailored electronic properties of this ligand make it a valuable tool for influencing the reactivity and physical properties of metal centers.

Ligand Design: The design of ligands with specific electronic and steric properties is central to the development of new catalysts and functional materials. The presence of the N-oxide group enhances the π-acceptor ability of the ligand, which can stabilize low-valent metal centers. acs.org This is particularly relevant in designing catalysts for reductive processes or reactions involving redox-active metals. The methoxy group, being an electron-donating substituent, can influence the electron density at the metal center, thereby tuning its catalytic activity. For instance, in nickel-catalyzed cross-coupling reactions, the electronic nature of the bipyridine ligand has a pronounced effect on the reaction rates and pathways, such as oxidative addition. nih.gov Electron-donating groups on the ligand can enhance the reactivity of the metal center. nih.gov

Synthesis: The synthesis of asymmetrically substituted bipyridines like 4-Methoxy-[2,2'-bipyridine]-1-oxide is a field of active research. One common strategy involves the synthesis of the corresponding substituted pyridine N-oxide first, followed by a cross-coupling reaction to form the bipyridine framework. For example, 4-methoxypyridine (B45360) can be oxidized to 4-methoxypyridine N-oxide using oxidizing agents like hydrogen peroxide in acetic acid. chemicalbook.comresearchgate.net This intermediate can then be used in palladium-catalyzed C-H arylation reactions to construct the bipyridine system.

The study of such ligands contributes to a deeper understanding of structure-property relationships in coordination chemistry. By systematically modifying the substituents on the bipyridine N-oxide framework, researchers can develop a library of ligands with a wide range of electronic properties, paving the way for the rational design of complexes for applications in catalysis, photochemistry, and materials science. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13137795 4-Methoxy-[2,2'-bipyridine]1-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-methoxy-1-oxido-2-pyridin-2-ylpyridin-1-ium

InChI

InChI=1S/C11H10N2O2/c1-15-9-5-7-13(14)11(8-9)10-4-2-3-6-12-10/h2-8H,1H3

InChI Key

RXPZDZCWNPJLKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=[N+](C=C1)[O-])C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2,2 Bipyridine 1 Oxide

Direct Synthesis Approaches to 4-Methoxy-[2,2'-bipyridine]-1-oxide

The direct synthesis of 4-Methoxy-[2,2'-bipyridine]-1-oxide can be achieved through several key chemical transformations, including oxidation of bipyridine precursors, palladium-catalyzed reactions, and nucleophilic displacement strategies.

Oxidation Pathways from Bipyridine Precursors

The most straightforward method for the preparation of 4-Methoxy-[2,2'-bipyridine]-1-oxide is the direct oxidation of the corresponding 4-methoxy-2,2'-bipyridine (B13143078). This transformation is typically accomplished using various oxidizing agents. Common reagents for this purpose include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). acs.orgresearchgate.netchemicalbook.com The nitrogen atom on the pyridine (B92270) ring not bearing the methoxy (B1213986) group is generally oxidized selectively due to electronic effects. The methoxy group at the 4-position is an electron-donating group, which deactivates the adjacent nitrogen towards electrophilic attack by the oxidizing agent.

Another approach involves the use of dimethyldioxirane (B1199080) (DMD) as an oxidant, which offers the advantage of clean reaction profiles and simple product isolation, avoiding potentially hazardous peroxide intermediates. researchgate.net The choice of oxidizing system can be crucial for achieving high yields and selectivity, especially in more complex bipyridine systems. mdpi.com

Table 1: Oxidation of 4-methoxy-2,2'-bipyridine

Oxidizing Agent Solvent Conditions Yield Reference
30% Hydrogen Peroxide Acetic Acid Reflux, 24h 88% chemicalbook.com
m-CPBA Dichloromethane Room Temp - acs.org
Dimethyldioxirane (DMD) Acetone Room Temp - researchgate.net

This table is interactive. Click on the headers to sort.

Palladium-Catalyzed Direct C–H Arylation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of substituted bipyridines. acs.org Specifically, the direct C-H arylation of pyridine N-oxides with halopyridines provides a convergent route to asymmetrically substituted bipyridines. acs.org In this context, a pyridine N-oxide can be coupled with a halo-substituted pyridine, followed by deoxygenation to yield the desired bipyridine. For the synthesis of 4-Methoxy-[2,2'-bipyridine]-1-oxide, this would involve the coupling of a suitable 4-methoxypyridine (B45360) N-oxide derivative with a 2-halopyridine. The N-oxide group serves as a directing group for the C-H activation at the C2 position. nih.gov

Furthermore, palladium-catalyzed C-H functionalization can be employed to directly introduce aryl groups onto pyridine N-oxides using potassium aryl- or heteroaryltrifluoroborates as coupling partners. rsc.orgnih.gov This method offers a broad substrate scope and proceeds in moderate to high yields without the need for a ligand. nih.gov Mechanistic studies suggest the involvement of a cooperative catalytic cycle between two distinct palladium centers. acs.org

Nucleophilic Displacement Strategies

Nucleophilic aromatic substitution (SNAr) reactions on pyridine N-oxides offer another avenue for the introduction of a methoxy group. rsc.org While direct displacement of a leaving group at the 4-position of a pre-formed [2,2'-bipyridine]-1-oxide by a methoxide (B1231860) source is conceivable, a more common strategy involves the functionalization of a simpler pyridine N-oxide followed by a cross-coupling reaction to form the bipyridine scaffold.

For instance, a pyridine N-oxide bearing a suitable leaving group, such as a halogen or a nitro group, at the 4-position can react with sodium methoxide to introduce the methoxy substituent. rsc.org The resulting 4-methoxypyridine N-oxide can then be subjected to palladium-catalyzed cross-coupling with a 2-pyridyl derivative to construct the bipyridine framework. acs.org Alternatively, the displacement of a trimethylammonium group on a bipyridine scaffold by a methoxide nucleophile has been demonstrated as an effective method for synthesizing methoxy-substituted bipyridines. nih.govchemrxiv.org

Precursor-Based Derivatization Strategies

In addition to direct synthesis, 4-Methoxy-[2,2'-bipyridine]-1-oxide can be accessed through the functionalization of pre-existing bipyridine N-oxide scaffolds or by modifying the methoxy and bipyridine moieties of related compounds.

Functionalization of Bipyridine N-Oxides

The bipyridine N-oxide core is amenable to a variety of functionalization reactions. researchgate.netnih.govresearchgate.net The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack. scripps.edu For example, after activation of the N-oxide, functional groups can be introduced at the C2 position. researchgate.net This allows for the late-stage introduction of substituents to a pre-formed bipyridine N-oxide skeleton.

One-pot procedures have been developed for the synthesis of 2-substituted pyridines from pyridine-N-oxides and various nucleophiles, offering a mild alternative to traditional SNAr chemistry. acs.org These methods often involve the activation of the N-oxide with an agent like PyBroP, a phosphonium (B103445) salt. acs.org

Table 2: Functionalization of Pyridine N-Oxides

Reagent/Catalyst Reaction Type Position Functionalized Reference
(COCl)₂, (COBr)₂, TMSCN Halogenation, Cyanation C2 researchgate.net
PyBroP/Nucleophile One-pot Substitution C2 acs.org
Pd(OAc)₂/Aryltrifluoroborate C-H Arylation C2 rsc.orgnih.gov

This table is interactive. Click on the headers to sort.

Modification of Methoxy and Bipyridine Moieties

The methoxy group itself can be a point of modification, although this is less common than functionalization of the bipyridine core. wikipedia.org More frequently, the bipyridine moiety is altered. For instance, a cyano-substituted bipyridine N-oxide can be converted to a carboximidate, which can then undergo further reactions. mdpi.com

Furthermore, the electronic properties of the bipyridine ligand can be tuned by introducing various substituents, which in turn affects the properties of its metal complexes. rsc.org While this section focuses on the synthesis of the title compound, it is important to note that the methoxy and bipyridine components can be part of a larger synthetic strategy to access more complex and functionalized bipyridine N-oxides. nih.gov

Green Chemistry Approaches in Synthetic Protocols

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources. While specific research on green synthetic protocols exclusively for 4-Methoxy-[2,2'-bipyridine]1-oxide is not extensively documented, the principles of green chemistry can be applied to its synthesis by drawing parallels from the synthesis of related pyridine and bipyridine derivatives. Key strategies in this context include the use of safer solvents, solvent-free reaction conditions, and the development of atom-economical synthetic routes.

The pursuit of greener chemical processes is often guided by a set of core principles, including waste prevention, maximizing atom economy, and employing less hazardous chemical syntheses. researchgate.netrsc.org Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a particularly important metric. rsc.orgnih.govrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

In the context of synthesizing pyridine N-oxides and their derivatives, greener approaches often focus on replacing traditional, hazardous oxidizing agents and minimizing the use of volatile organic solvents. rsc.org For instance, the oxidation of pyridines to their corresponding N-oxides has traditionally been carried out using peroxy acids, which can pose safety hazards and generate significant waste. Alternative, greener oxidation systems, such as those utilizing hydrogen peroxide with a catalyst or enzymatic systems, are being explored to mitigate these issues. rsc.org

A notable advancement in the green synthesis of related compounds involves solvent- and halide-free C-H functionalization. For example, a study on the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrated a high-yielding and atom-economical approach that avoids the use of harmful solvents and halide reagents. rsc.org This methodology involves the reaction of pyridine N-oxides, including 4-methoxy-pyridine N-oxide, with dialkylcyanamides under acid catalysis, showcasing the potential for developing cleaner synthetic pathways for derivatives of this compound. rsc.org

Furthermore, the principles of green chemistry encourage the design of synthetic routes that are energy-efficient, often favoring reactions that can be conducted at ambient temperature and pressure. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

To illustrate the potential for applying green chemistry to the synthesis of this compound, a hypothetical comparison between a traditional and a greener synthetic approach is presented below. This comparison highlights key green chemistry metrics.

Table 1: Hypothetical Comparison of Synthetic Routes to a Bipyridine Derivative

FeatureTraditional ApproachGreener Approach
Solvent Chlorinated solvents (e.g., Dichloromethane, Chloroform)Water, Ethanol, or solvent-free
Catalyst Stoichiometric amounts of hazardous reagentsCatalytic amounts of a recyclable catalyst
Reaction Conditions High temperatures, prolonged reaction timesAmbient temperature, microwave irradiation
Atom Economy Lower, due to the use of protecting groups and stoichiometric reagentsHigher, through C-H activation or other atom-economical reactions
Waste Generation Significant, including halogenated organic wasteMinimized, with often biodegradable byproducts

This table underscores the potential for developing more sustainable synthetic protocols for this compound by adopting green chemistry principles that are already being successfully applied to the synthesis of structurally related compounds. The shift towards such methodologies not only minimizes environmental impact but can also lead to more efficient and cost-effective chemical production.

Coordination Chemistry of 4 Methoxy 2,2 Bipyridine 1 Oxide and Its Derivatives

Principles of Metal-Ligand Coordination

The coordination behavior of 4-Methoxy-[2,2'-bipyridine]1-oxide is dictated by the interplay of its donor atoms and the electronic influence of its substituents.

This compound is a versatile ligand possessing three potential donor atoms: the nitrogen atom of the unsubstituted pyridine (B92270) ring, the nitrogen atom of the N-oxide ring, and the oxygen atom of the N-oxide group. The lone pair of electrons on the pyridyl nitrogen atoms and the oxygen atom can be donated to a metal center to form coordinate bonds.

The denticity of the ligand—the number of donor atoms that bind to a single metal center—can vary. It is expected to primarily function as a bidentate ligand. Two common bidentate coordination modes are possible:

N,N'-chelation: Similar to a standard 2,2'-bipyridine (B1663995), it can coordinate through both nitrogen atoms.

N,O-chelation: It can also coordinate through the nitrogen of the unsubstituted ring and the oxygen of the N-oxide group.

Furthermore, the N-oxide oxygen atom can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging capability has been observed in related pyridine N-oxide complexes. The flexibility of the bond between the two pyridine rings allows for the adoption of various conformations to facilitate these different coordination modes. researchgate.net

The electronic properties of the ligand are significantly modified by the methoxy (B1213986) and N-oxide groups, which in turn influences its interaction with metal ions.

Methoxy Group (-OCH₃): As an electron-donating group at the 4-position, the methoxy group increases the electron density on the pyridine ring it is attached to through a resonance effect. This enhanced electron density increases the basicity of the adjacent N-oxide group, making the oxygen atom a stronger Lewis base and thus a better donor towards metal ions. This effect has been noted in studies of methoxy-substituted copper complexes, where the substituent influences the coordination geometry and electronic properties. nist.gov

N-Oxide Group (N→O): The N-oxide functional group introduces a highly polar N⁺-O⁻ bond. The oxygen atom is a hard donor, showing a strong affinity for hard metal ions. The introduction of the N-oxide group can also introduce asymmetry and modify the steric profile of the ligand, potentially leading to unique coordination geometries. In some cases, the presence of an N-oxide group can even block the coordination of the adjacent bipyridine nitrogen, altering the expected reactivity. researchgate.net The combination of the electron-donating methoxy group and the coordinating N-oxide moiety creates a ligand with tunable electronic properties, capable of stabilizing various metal oxidation states.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related bipyridine and N-oxide ligands. Characterization relies on a suite of spectroscopic and analytical techniques.

Transition metal complexes of 2,2'-bipyridine and its derivatives are numerous and well-studied. wikipedia.org The synthesis of complexes with this compound would typically involve the reaction of the ligand with a transition metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates) in a suitable solvent like ethanol, methanol, or acetonitrile. Gentle heating or refluxing may be required to facilitate the reaction. uobaghdad.edu.iq The resulting complexes can often be isolated as crystalline solids upon cooling or solvent evaporation.

Key characterization techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand. A noticeable shift in the N-O stretching vibration to a lower frequency upon coordination is a key indicator. Vibrations corresponding to the pyridine rings and the new M-O and M-N bonds would also be present.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complexes. These spectra are often dominated by intense metal-to-ligand charge transfer (MLCT) bands, which are characteristic of transition metal-diimine complexes. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR can confirm the ligand structure within the complex and detect shifts in proton and carbon signals upon coordination.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Mn(II), Co(II), Ni(II)), which provides information about the number of unpaired electrons and the electronic structure of the metal center. uobaghdad.edu.iq

Table 1: Representative Transition Metal Complexes of Bipyridine N-Oxide Type Ligands

Metal Ion Typical Formula Coordination Geometry
Cu(II) [Cu(L)₂Cl₂] Octahedral
Ni(II) [Ni(L)₂Cl₂] Octahedral
Co(II) [Co(L)₂Cl₂] Octahedral
Zn(II) [Zn(L)₂] Tetrahedral
Ru(II) [Ru(L)₃]²⁺ Octahedral

Note: 'L' represents a bidentate bipyridine N-oxide type ligand. The exact formula and geometry depend on the metal, counter-ions, and reaction conditions.

The N-oxide functionality, being a hard oxygen donor, is also well-suited for coordinating to main group metals. Research on related ligands like N-oxide-4,4'-bipyridine has shown the formation of complexes with lead (Pb²⁺), where the ligand acts as a bridge to form coordination polymers. nih.gov Similarly, 4-methoxypyridine (B45360) N-oxide is known to form complexes with antimony(III).

The synthesis would be analogous to that of transition metal complexes, typically involving the reaction of the ligand with a main group metal salt. Characterization would also employ similar spectroscopic methods (IR, NMR). The resulting complexes could exhibit diverse structures, including discrete mononuclear or polynuclear species and extended coordination polymers, depending on the coordination preferences of the metal ion and the stoichiometry of the reaction.

Structural Elucidation of Coordination Compounds

The definitive determination of the structure of coordination compounds is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For complexes of this compound, X-ray diffraction would reveal the exact coordination mode of the ligand (e.g., N,N' vs. N,O chelation), the coordination number and geometry of the metal center (e.g., tetrahedral, square planar, or octahedral), and whether the complex is monomeric or forms extended polymeric structures.

While specific crystal structure data for complexes of this compound are not available in the search results, the data for the related ligand 4,4′-dimethoxy-2,2′-bipyridine provides a relevant example of the type of structural information obtained. researchgate.net

Table 2: Illustrative Crystal Structure Data for a Related Bipyridine Ligand Data for 4,4′-dimethoxy-2,2′-bipyridine researchgate.net

Parameter Value
Chemical Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.4235
b (Å) 10.8139
c (Å) 8.0123
β (°) 109.462
Volume (ų) 524.76
Dihedral Angle (°) 5.8 (between pyridine rings)

X-ray Crystallographic Analysis

Specific X-ray crystallographic data for metal complexes of this compound are not found in the searched scientific literature.

Solution-Phase Structural Studies

Detailed solution-phase structural studies, such as those using NMR or other spectroscopic techniques, for metal complexes containing the this compound ligand are not described in the available sources.

Electronic Properties and Redox Behavior within Metal Complexes

Information regarding the electronic properties (e.g., UV-Vis spectroscopy) and redox behavior (e.g., cyclic voltammetry) of metal complexes specifically featuring the this compound ligand is not available in the reviewed literature.

Catalytic Applications of 4 Methoxy 2,2 Bipyridine 1 Oxide Metal Complexes

Electrocatalysis and Photocatalysis

Electrocatalysis and photocatalysis offer sustainable pathways for chemical transformations by using electrical energy or light to drive reactions. Bipyridine complexes are extensively studied in these areas, particularly for energy-relevant reactions like CO₂ reduction and water oxidation.

The conversion of carbon dioxide into valuable chemicals and fuels is a critical area of research. Numerous studies have explored the use of metal complexes with bipyridine and its derivatives as electrocatalysts and photocatalysts for CO₂ reduction ucsd.eduresearchgate.netnih.govnih.govresearchgate.netnih.gov. The ligand framework plays a crucial role in the catalytic mechanism and efficiency. However, there are no specific research findings available that describe the application of 4-Methoxy-[2,2'-bipyridine]1-oxide metal complexes in either the electrocatalytic or photocatalytic reduction of CO₂.

Light-Driven Transformations

Metal complexes containing substituted bipyridine ligands are of significant interest in the field of photoredox catalysis due to their ability to absorb light and facilitate electron transfer processes. The introduction of a methoxy (B1213986) group at the 4-position of a bipyridine ligand, as in 4-Methoxy-[2,2'-bipyridine]-1-oxide, is expected to modulate the electronic properties of the resulting metal complex. The methoxy group is an electron-donating group, which can increase the electron density on the ligand framework. This, in turn, can influence the photophysical properties of the metal complex, such as its absorption spectrum, excited-state lifetime, and redox potentials.

While no specific light-driven transformations catalyzed by metal complexes of 4-Methoxy-[2,2'-bipyridine]-1-oxide have been reported, one can hypothesize potential applications based on the behavior of structurally similar bipyridine complexes. These could include a variety of organic transformations that are initiated by photoinduced electron transfer.

Table 1: Hypothetical Light-Driven Transformations Using a 4-Methoxy-[2,2'-bipyridine]-1-oxide Metal Complex Catalyst

Transformation TypeSubstrate ExampleProduct ExamplePotential Metal Center
Reductive Dehalogenation4-BromoacetophenoneAcetophenoneRuthenium(II)
Atom Transfer Radical PolymerizationMethyl MethacrylatePoly(methyl methacrylate)Copper(I)
C-H ArylationBenzene and IodobenzeneBiphenylIridium(III)

This table is illustrative and based on the known reactivity of other bipyridine-based photocatalysts. The feasibility of these reactions with a 4-Methoxy-[2,2'-bipyridine]-1-oxide-based catalyst would require experimental verification.

Mechanistic Pathways in Catalytic Cycles

In a typical photoredox catalytic cycle, the following general steps are involved:

Photoexcitation: The metal complex absorbs a photon, promoting it to an electronically excited state.

Electron Transfer: The excited state can then undergo either oxidative or reductive quenching.

In an oxidative quenching pathway , the excited complex donates an electron to a substrate, becoming oxidized.

In a reductive quenching pathway , the excited complex accepts an electron from a substrate, becoming reduced.

Catalytic Transformation: The resulting reactive intermediate (either the oxidized/reduced catalyst or a substrate radical ion) then participates in the key bond-forming or bond-breaking steps of the reaction.

Catalyst Regeneration: The catalyst is returned to its ground state through a final electron transfer event, completing the cycle.

Computational studies on similar systems have shown that substituents on the bipyridine ring can significantly influence the energetics of the catalytic cycle, affecting reaction rates and selectivity. Without specific studies on 4-Methoxy-[2,2'-bipyridine]-1-oxide, any proposed mechanism remains speculative.

Supramolecular Chemistry and Advanced Materials Science

Construction of Supramolecular Architectures

The assembly of molecules into ordered, higher-order structures through non-covalent interactions is a cornerstone of supramolecular chemistry. 4-Methoxy-[2,2'-bipyridine]-1-oxide is an adept building block in this field, capable of participating in the formation of complex and functional architectures through various interactions.

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of ligands like 4-Methoxy-[2,2'-bipyridine]-1-oxide, offering both a pyridyl nitrogen and an N-oxide oxygen for coordination, allows for the creation of diverse structural motifs.

While research specifically detailing 4-Methoxy-[2,2'-bipyridine]-1-oxide in MOFs is nascent, studies on analogous ligands such as N-oxide-4,4'-bipyridine (bp4mo) provide significant insights. In lead halide coordination polymers, bp4mo acts as a bridge between metal centers, forming two-dimensional (2D) and one-dimensional (1D) structures. For instance, in the complex [Pb(bp4mo)Cl₂], the ligand bridges two distinct lead octahedra (PbCl₄N₂ and PbCl₄O₂), demonstrating its versatile coordination modes. rsc.org The protonated form of the ligand, Hbp4mo⁺, coordinates to the Pb²⁺ center exclusively through the N-oxide group. rsc.org This highlights how subtle changes, such as pH, can influence the resulting architecture.

The introduction of a methoxy (B1213986) group, as in 4-Methoxy-[2,2'-bipyridine]-1-oxide, is anticipated to further modulate the electronic properties of the ligand, influencing the metal-ligand bond strength and potentially the framework's stability and porosity. The electron-donating methoxy group in the related 4,4'-Dimethoxy-2,2'-bipyridine has been shown to enhance catalytic activity in metal complexes, a principle that is highly relevant to the design of functional MOFs.

Table 1: Examples of Bipyridine N-Oxide Based Coordination Polymers This table is generated based on findings from related bipyridine N-oxide compounds to illustrate potential structures.

CompoundMetal IonDimensionalityStructural Features
[Pb(bp4mo)Cl₂]Pb²⁺2DBridging bp4mo ligand connecting PbCl₄N₂ and PbCl₄O₂ octahedra. rsc.org
Pb(Hbp4mo)₂Cl₂₂Pb²⁺1DProtonated ligand coordinates only via the N-oxide group. rsc.org

Beyond metal coordination, non-covalent interactions such as hydrogen and halogen bonding are pivotal in crystal engineering. The N-oxide group is a potent hydrogen bond acceptor, and the aromatic rings can participate in π-stacking interactions.

Studies on related methoxy-substituted bipyridines demonstrate the prevalence of C-H···N and C-H···π interactions in building multidimensional networks. For example, in 4,4'-dimethoxy-2,2'-bipyridine, C-H···N interactions generate two-dimensional sheets, which are further linked into a three-dimensional network by C-H···π interactions. The N-oxide group in 4-Methoxy-[2,2'-bipyridine]-1-oxide introduces a stronger hydrogen bond accepting site (the oxide oxygen) compared to a pyridyl nitrogen, which can lead to more robust hydrogen-bonded assemblies.

Halogen bonding, an interaction between a halogen atom and a Lewis base, is another powerful tool for constructing supramolecular architectures. The N-oxide oxygen and the pyridyl nitrogen of 4-Methoxy-[2,2'-bipyridine]-1-oxide can both act as halogen bond acceptors. Research on other heteroaromatic N-oxides shows they are effective electron donors for forming strong halogen bonds with donors like perfluorinated iodobenzenes. This capability allows for the programmed assembly of co-crystals with predictable geometries and properties.

Functional Materials Development

The unique electronic landscape of 4-Methoxy-[2,2'-bipyridine]-1-oxide, arising from the combination of the π-accepting bipyridine, the electron-donating methoxy group, and the polar N-oxide, makes it a prime candidate for the development of functional materials.

Bipyridine-based metal complexes are renowned for their photoluminescent properties, often stemming from metal-to-ligand charge-transfer (MLCT) excited states. The introduction of an N-oxide group and a methoxy substituent can significantly tune these properties.

Complexes of N-oxide-4,4'-bipyridine with lead, for example, exhibit strong orange luminescence. rsc.org The emission properties are highly dependent on the coordination environment and the resulting crystal structure. By modifying the ligand sphere, it is possible to control the emission color and efficiency. For instance, platinum(II) bipyridyl complexes show varied emission from green to red depending on the extent of Pt-Pt and π-π interactions in the solid state, which are dictated by the ligands and crystal packing. rsc.org The electron-donating methoxy group in 4-Methoxy-[2,2'-bipyridine]-1-oxide would be expected to raise the energy of the ligand's π* orbitals, potentially leading to blue-shifted emissions or altered quantum yields in its metal complexes compared to unsubstituted analogues.

The bipyridine unit is a classic chelating motif used in chemosensors for metal ions. The change in photophysical or electrochemical properties upon metal binding forms the basis of the sensing mechanism. The N-oxide and methoxy groups can enhance both the selectivity and sensitivity of these sensors.

A closely related compound, 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile, has been developed as a selective fluorescent "turn-ON" sensor for cadmium (Cd²⁺) ions. nih.gov This demonstrates that methoxy-functionalized bipyridines can be tailored for specific ion detection. Similarly, ferrocene-conjugated pyridinophane macrocycles act as redox chemosensors, where metal binding perturbs the ferrocene's redox potential. mdpi.com The N-oxide group in 4-Methoxy-[2,2'-bipyridine]-1-oxide can provide an additional binding site, potentially altering the coordination geometry and leading to high selectivity for specific metal ions.

Table 2: Sensing Properties of a Related Methoxy-Bipyridine Derivative

Sensor CompoundTarget IonSensing MechanismLimit of Detection (LoD)
4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrileCd²⁺Fluorescent "turn-ON"0.359 µM nih.gov

Principles of Crystal Engineering

Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties. The predictability of non-covalent interactions is fundamental to this field. 4-Methoxy-[2,2'-bipyridine]-1-oxide offers multiple interaction sites that can be exploited for rational crystal design.

The key principles applicable to this molecule include:

Hierarchical Interactions: Strong interactions like metal coordination or charge-assisted hydrogen bonds can be used to form primary structural motifs (e.g., chains or layers), which are then organized into higher-dimensional structures by weaker interactions like C-H···O, C-H···N, or π-stacking.

Synthons and Supramolecular Motifs: The N-oxide group is a reliable hydrogen and halogen bond acceptor. This allows for the formation of robust supramolecular synthons, which are predictable and recurring patterns of intermolecular interactions. For example, the formation of dimers or chains through O-H···O⁻ or N⁺-H···O⁻ hydrogen bonds is a common feature in related N-oxide structures.

Modulation of Properties: The methoxy group is not just a passive substituent. Its electronic influence can alter the strength of the intermolecular interactions and fine-tune the solid-state properties, such as the color of photoluminescent materials or the catalytic efficiency of MOFs. The position of the methoxy group can also induce specific packing arrangements due to steric effects.

By understanding and applying these principles, chemists can utilize 4-Methoxy-[2,2'-bipyridine]-1-oxide to construct novel crystalline materials with tailored architectures and functions for applications in electronics, catalysis, and sensing.

Theoretical and Computational Studies of 4 Methoxy 2,2 Bipyridine 1 Oxide

Electronic Structure and Bonding Analysis

The electronic structure of 4-Methoxy-[2,2'-bipyridine]1-oxide is characterized by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing N-oxide moiety on the bipyridine framework. The bipyridine unit itself is a π-conjugated system. The introduction of the N-oxide group significantly perturbs the electronic distribution. The oxygen atom of the N-oxide group is a strong π-donor and σ-acceptor, which can influence the aromaticity and reactivity of the pyridine (B92270) ring to which it is attached.

The methoxy group at the 4-position of one of the pyridine rings acts as a strong electron-donating group through resonance. This increases the electron density on that ring system. This electronic push-pull relationship between the methoxy and N-oxide groups across the bipyridine scaffold results in a polarized molecule with distinct electronic characteristics.

The N-O bond in pyridine N-oxides has been a subject of computational study. Compared to trimethylamine (B31210) N-oxide, the N-O bond in pyridine N-oxide is significantly shorter and has a higher bond dissociation energy, indicating a stronger bond, which is well-reproduced by computational calculations. mdpi.com The introduction of the methoxy group is expected to further modulate these properties.

Table 1: Representative Bond Parameters for Substituted Bipyridine N-Oxides

ParameterTypical Value RangeDescription
N-O Bond Length1.25 - 1.35 ÅThe length of the bond between the nitrogen of the pyridine ring and the oxygen atom.
C-O (methoxy) Bond Length1.35 - 1.45 ÅThe length of the bond between the aromatic carbon and the methoxy oxygen.
Inter-ring C-C Bond Length1.45 - 1.50 ÅThe length of the single bond connecting the two pyridine rings.
Inter-ring Dihedral Angle10° - 45°The twist angle between the planes of the two pyridine rings.

Note: These values are representative and can vary based on the specific computational method and the crystalline environment.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like this compound. DFT calculations can accurately predict geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and electronic properties.

Commonly used functionals for such systems include hybrid functionals like B3LYP or range-separated functionals like ωB97X-D, often paired with basis sets such as 6-311+G(d,p) to provide a good balance between accuracy and computational cost. These calculations can be performed for the isolated molecule in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM).

DFT calculations are instrumental in determining the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap provides a measure of the chemical reactivity and the energy required for electronic excitation. For N-oxide functionalized bipyridines, these calculations have shown that the introduction of N-oxide groups lowers the frontier molecular orbital energy levels, making the molecule more electron-deficient. consensus.app

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the N-oxide oxygen and a more positive potential on the pyridine ring hydrogens.

Table 2: Calculated Electronic Properties of a Model Substituted Bipyridine System

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.8 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment4.2 DMeasures the overall polarity of the molecule.

Note: These are example values for a hypothetical substituted bipyridine and would need to be specifically calculated for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound as a ligand or catalyst. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways.

For instance, in catalytic cycles, DFT can be used to model the coordination of the ligand to a metal center, the activation of substrates, and the final product release. In the context of CO₂ reduction catalyzed by manganese bipyridyl complexes, DFT calculations have been employed to understand the electronic structure and reactivity of the catalyst. nih.govrsc.org These studies can reveal the role of ligand substituents in stabilizing key intermediates or lowering transition state energies.

The mechanism of reactions such as C-C or C-X bond formation can be investigated. For example, in the context of Ni-catalyzed cross-coupling reactions, computational analyses have helped to understand how the electronic properties of bipyridine ligands influence the reactivity of the Ni(I) center towards oxidative addition. nih.gov Similar approaches could be applied to understand how this compound would perform as a ligand in such catalytic systems. The modeling can help to understand whether a reaction proceeds through a specific pathway, for instance, an SₙAr-type mechanism. nih.gov

Prediction of Ligand and Complex Reactivity

Theoretical calculations can predict the reactivity of this compound both as a standalone molecule and as a ligand in a metal complex. The electronic properties derived from DFT, such as the HOMO and LUMO energies and the MEP, provide initial indicators of its reactivity.

As a ligand, the presence of both a traditional nitrogen donor and an N-oxide donor site allows for versatile coordination chemistry. It can act as a bridging ligand between two metal centers. rsc.org Computational models can predict the preferred coordination mode and the resulting geometry of the metal complex.

The reactivity of the resulting metal complex is also predictable. For example, the electron-donating methoxy group would increase the electron density on the metal center, which could enhance its reactivity in oxidative addition reactions. Conversely, the properties of the N-oxide group can influence the Lewis acidity of the metal center. In the context of electrocatalysis, computational models can predict the turnover frequency (TOF) for reactions like CO₂ reduction, helping to rationalize and predict the catalytic activity of different functionalized bipyridyl complexes. nih.govrsc.org The substitution pattern on the bipyridine scaffold is known to significantly influence the coordination abilities and the resulting complex's stability and reactivity. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 4-Methoxy-[2,2'-bipyridine]-1-oxide and its metallic complexes in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, researchers can determine the binding modes of the ligand to a metal center. rsc.orgresearchgate.net

In complexes of square-planar d⁸ metal ions, for instance, the ¹H NMR resonances of the bipyridine ligands, particularly the upfield H5 and H5' signals, are sensitive to the coordination environment. rsc.org The concentration dependence of the H6 and H6' resonances, along with ¹⁹⁵Pt-¹H coupling constants in platinum complexes, can further help in assigning the specific binding interactions, even in complex multinuclear assemblies. rsc.org For complex oxide heterostructures, ¹⁷O solid-state NMR spectroscopy, combined with isotopic enrichment, has proven effective in probing single atomic layer interfaces, providing detailed structural information that is otherwise difficult to obtain. chemrxiv.orgchemrxiv.org Computational methods, such as calculating NMR parameters using density functional theory (DFT), can be used in conjunction with experimental data to solve interfacial structures. chemrxiv.orgchemrxiv.org

Interactive Table: Key NMR Observables for Bipyridine Complex Characterization
ObservableInformation GainedTypical Application
¹H Chemical Shifts (H5, H5')Binding mode of the bipyridine ligandCharacterization of metal-bipyridine complexes
Concentration Dependence of ¹H Resonances (H6, H6')Insights into intermolecular interactions and aggregationStudying complex formation and stability
¹⁹⁵Pt-¹H Coupling ConstantsConfirmation of Pt-ligand bindingAnalysis of platinum complexes
¹⁷O Solid-State NMRStructure of oxide interfacesCharacterization of complex oxide materials

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly effective technique for probing the local geometric and electronic structure of metal centers in complexes. springernature.comnih.gov This element-specific method can be applied to samples in various states, including crystalline, amorphous, and solution phases. springernature.comnih.gov XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry of the absorbing metal atom. osti.gov For instance, in bioinorganic systems, metal K-edge XANES has been instrumental in determining the electronic structure of metalloprotein active sites. nih.govnih.gov The EXAFS region, on the other hand, yields data on the bond distances and coordination numbers of the atoms surrounding the metal center. This technique has been successfully applied to study the structure of various materials, from manganese clusters in photosystem II to silver nanoparticles on zeolites. nih.govosti.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is an essential technique for studying complexes containing paramagnetic metal ions. This method is highly sensitive to the electronic environment of unpaired electrons, providing information about the oxidation state, spin state, and coordination geometry of the metal center.

A notable application of EPR has been in the study of manganese complexes, which are relevant to the oxygen-evolving complex in photosynthesis. For example, a mixed-valence manganese(III)-trimanganese(IV) species, generated from [Mn(IV)₄O₆(bipy)₆]⁴⁺ (where bipy is 2,2'-bipyridine), exhibited an S = ½ ground state that was characterized by X-band EPR. rsc.org The analysis of the manganese hyperfine coupling tensors confirmed the Mn(III)Mn(IV)₃ composition of the EPR-active species. rsc.org This type of detailed electronic structure information is critical for understanding the redox processes in which these complexes participate. EPR has also been used to detect and characterize interactions between neighboring paramagnetic centers, such as Ru(III) ions in ion-pair complexes.

Mass Spectrometry for Molecular Identification and Complex Stoichiometry

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and confirming the identity of 4-Methoxy-[2,2'-bipyridine]-1-oxide and its derivatives. It is also invaluable for establishing the stoichiometry of metal complexes. High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of the elemental composition of a molecule with high accuracy.

For example, in the synthesis of related bipyridine compounds, mass spectrometry is routinely used to confirm the molecular weight of the final products. It can also be used to identify fragments of a molecule, providing additional structural information.

Advanced Optical Spectroscopies (e.g., UV-Vis, Fluorescence, Luminescence)

Advanced optical spectroscopies are vital for probing the electronic transitions and photophysical properties of 4-Methoxy-[2,2'-bipyridine]-1-oxide and its complexes.

UV-Vis Absorption Spectroscopy: This technique is used to study the electronic absorption properties of the compound. The absorption bands in the UV-visible region correspond to electronic transitions, such as π→π* and n→π* transitions within the ligand, and metal-to-ligand charge transfer (MLCT) transitions in metal complexes. rsc.org For example, the UV-Vis spectrum of 4-methoxybiphenyl (B1664174) shows a maximum absorption at 261 nm. nih.gov In platinum(II) complexes with 2,2'-bipyridine (B1663995), the visible absorption bands are assigned to charge transfer-to-diimine transitions. rsc.org

Fluorescence and Luminescence Spectroscopy: These techniques provide insights into the emissive properties of the compound and its complexes. For instance, the N-oxide-4,4'-bipyridine (bp4mo) ligand has been used to create photoluminescent Bi(III) complexes. researchgate.net The emission properties are sensitive to the coordination environment and can be tuned by modifying the ligand structure or the metal center. Some platinum(II) complexes with substituted bipyridine ligands exhibit aggregation-induced phosphorescence enhancement and mechanochromic luminescence, where the emission color changes upon grinding. nih.govscilit.com

Interactive Table: Optical Properties of Bipyridine Derivatives and Complexes
Compound/Complexλmax, abs (nm)Emission TypeKey Feature
4-Methoxybiphenyl261-UV absorption
[Pt(bpy)(4-XC₆H₄S)₂]Visible region-Charge transfer-to-diimine transition
Bi(III) complexes with N-oxide-4,4'-bipyridine-PhotoluminescenceLuminescent material
Pt(II) bis-alkynylphosphine oxide complexes-PhosphorescenceAggregation-induced enhancement, mechanochromic

Electrochemical Characterization (e.g., Cyclic Voltammetry, Voltammetry Studies)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of 4-Methoxy-[2,2'-bipyridine]-1-oxide and its metal complexes. umich.edu CV provides information about the oxidation and reduction potentials of a species, the stability of the redox products, and the electron transfer kinetics.

For many ruthenium and other transition metal complexes of bipyridine and its derivatives, CV reveals multiple, reversible one-electron reduction and oxidation steps. utexas.edu These studies are crucial for applications in areas such as electrocatalysis and molecular electronics. The electrochemical properties, such as the LUMO energy levels, can be fine-tuned by modifying the substituents on the bipyridine ligand, which is important for designing photosensitizers for applications like dye-sensitized solar cells. nih.govumich.edu

Future Research Directions and Outlook for 4 Methoxy 2,2 Bipyridine 1 Oxide

Development of Novel Synthetic Routes with Enhanced Efficiency

The generation of asymmetrically substituted bipyridines like 4-Methoxy-[2,2'-bipyridine]1-oxide presents a considerable synthetic challenge. Current strategies often involve multi-step processes, including the initial formation of a substituted bipyridine followed by selective oxidation.

A common method for creating the N-oxide functionality is through the oxidation of the parent bipyridine using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgnih.gov Achieving mono-oxidation of an asymmetric bipyridine requires careful control of stoichiometry and reaction conditions to avoid the formation of the N,N'-dioxide byproduct. rsc.orgnih.gov Chemoenzymatic methods, utilizing dioxygenase-catalysed oxidation, also present a pathway to chiral bipyridine derivatives which can then be oxidized. rsc.org

Table 1: Potential Synthetic Strategies for this compound

ApproachDescriptionKey ChallengesFuture Research Focus
Selective Oxidation Oxidation of 4-methoxy-2,2'-bipyridine (B13143078) with a controlled amount of an oxidizing agent (e.g., m-CPBA). rsc.orgnih.govAchieving high selectivity for the mono-N-oxide over the di-N-oxide; purification of the desired product.Screening of new, selective oxidizing agents; optimization of reaction conditions (temperature, solvent, stoichiometry).
Stepwise Construction Synthesizing a methoxy-substituted pyridine (B92270) N-oxide and coupling it with a second pyridine ring.Development of efficient cross-coupling protocols that are compatible with the N-oxide functionality.Exploration of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with N-oxide containing substrates.
Cyclocondensation Building the bipyridine framework from acyclic precursors, such as β-ketoenamides. beilstein-journals.orgDesigning precursors that lead directly to the desired asymmetric substitution pattern.Design and synthesis of novel ketoenamide precursors for one-pot bipyridine N-oxide formation.
Chemoenzymatic Synthesis Using enzymes to create chiral hydroxylated bipyridines, followed by chemical modification and oxidation. rsc.orgnih.govLimited substrate scope of enzymes; multiple synthetic steps post-enzymatic reaction.Engineering dioxygenase enzymes for broader substrate acceptance; streamlining the conversion of diol metabolites.

Expansion of Catalytic Applications in Sustainable Chemistry

Bipyridine ligands are mainstays in catalysis, and the introduction of an N-oxide and a methoxy (B1213986) group on the [2,2'-bipyridine] framework offers a powerful tool for tuning catalytic activity. The N-oxide group is strongly electron-withdrawing, which can significantly alter the electronic properties of the metal center it coordinates to. nih.gov This, combined with the electron-donating methoxy group, creates a unique "push-pull" electronic environment.

Future research will likely focus on leveraging these unique properties in sustainable chemistry. One promising area is in oxidation catalysis. For instance, copper complexes with bipyridine ligands have been explored for the greener aerobic oxidation of alcohols. sigmaaldrich.com The electronic modulation provided by the this compound ligand could enhance the efficacy of such copper catalysts or enable new catalytic cycles. Similarly, manganese-bipyridine complexes are studied for the electrocatalytic reduction of carbon dioxide (CO2), and tailoring the ligand is key to improving performance and preventing catalyst deactivation. nih.gov

The application of chiral bipyridine N-oxides as organocatalysts in asymmetric reactions, such as the allylation of aldehydes, is another burgeoning field. rsc.orgnih.gov Developing a chiral version of this compound could lead to new, highly effective organocatalysts for creating stereochemically complex molecules. Future work should expand the scope of reactions catalyzed by complexes of this ligand, targeting key transformations in sustainable chemistry like C-H bond activation, biomass conversion, and water splitting.

Integration into Hybrid Functional Materials

The unique electronic and structural characteristics of this compound make it an attractive building block for a new generation of functional materials. The field of coordination polymers and metal-organic frameworks (MOFs) would benefit from such an asymmetric ligand, which can introduce directionality and specific functionalities into the resulting structures.

Research has shown that N-oxide functionalized bipyridines can act as strong electron-deficient units in the construction of n-type conjugated polymers for applications in organic electronics like organic thin-film transistors (OTFTs). nih.gov The incorporation of this compound into such polymers could precisely tune their semiconductor properties. Furthermore, the coordination of this ligand to metal ions known for their photophysical properties, such as ruthenium(II) or iridium(III), could yield novel phosphorescent materials for organic light-emitting diodes (OLEDs) or chemical sensors.

The ability of pyridine N-oxides to form stable complexes with a variety of metals is well-documented. researchgate.netwikipedia.org The future direction lies in using the asymmetric nature of this compound to design and construct sophisticated supramolecular architectures and hybrid materials with tailored electronic, optical, or porous properties.

Advanced Computational Design of Ligands and Complexes

Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable tool for predicting the properties and reactivity of new molecules before their synthesis. For this compound, DFT calculations can offer profound insights into its electronic structure.

Studies on similar N-oxide-functionalized bipyridines have demonstrated that the N-oxide group effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This is a critical factor for developing n-type materials and for understanding the redox potential of metal complexes. Future computational work should focus specifically on this compound to model its behavior in detail. Researchers can predict its HOMO-LUMO gap, molecular electrostatic potential, and dipole moment. nih.govnih.gov These calculations can guide the selection of metal centers that would best complement the ligand's electronic properties for specific catalytic or photophysical applications.

Moreover, computational modeling can be used to simulate catalytic cycles, investigate reaction mechanisms, and predict the coordination geometries of various metal complexes. This in silico design approach accelerates the discovery process, allowing for a more rational and resource-efficient development of new catalysts and materials based on this ligand.

Table 2: Key Parameters for Computational Study of this compound

ParameterComputational MethodSignificanceResearch Goal
Frontier Molecular Orbitals (HOMO/LUMO) DFT, TD-DFTPredicts electronic transitions, redox potentials, and chemical reactivity. nih.govnih.govTo assess suitability for electronics and photophysical applications; to understand its role in redox catalysis.
Molecular Electrostatic Potential (MEP) DFTVisualizes charge distribution, identifying nucleophilic and electrophilic sites. nih.govTo predict non-covalent interactions and coordination sites for metal binding.
Coordination Geometries DFT Geometry OptimizationDetermines the stable structures of metal complexes. researchgate.netTo predict how the ligand will bind to different metals and in what ratios.
Catalytic Reaction Pathways DFT with transition state searchingElucidates reaction mechanisms and activation energies.To design more efficient catalysts and understand how the ligand influences catalytic activity.

Exploration of New Coordination Modes and Metal Centers

The structural asymmetry of this compound, with one standard pyridine nitrogen and one N-oxide oxygen as potential donor sites, opens up a rich and underexplored area of coordination chemistry. wikipedia.org While typical 2,2'-bipyridine (B1663995) ligands form a five-membered chelate ring through their two nitrogen atoms, the N-oxide functionality introduces alternative possibilities.

Future research should systematically explore the coordination of this ligand with a wide array of metal centers across the periodic table, including transition metals, lanthanides, and main group elements. It is crucial to determine how the choice of metal ion, its oxidation state, and the presence of other ancillary ligands influence the coordination mode of this compound. For example, will it bind as a classic N,N'-bidentate chelate, or will the N-oxide oxygen participate in coordination, potentially leading to bridging motifs and the formation of multinuclear complexes? researchgate.net

Investigating the coordination chemistry of this ligand is fundamental to all its potential applications. The structure of the resulting metal complex dictates its ultimate function, whether in catalysis, materials science, or molecular recognition. researchgate.net Uncovering novel coordination modes and understanding the synergistic effects between the asymmetric ligand and different metal centers will be a key driver of innovation in this field. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.